DBCO-PEG8-Maleimide
Description
DBCO-PEG8-Maleimide (Dibenzocyclooctyne-Polyethylene Glycol₈-Maleimide) is a bifunctional crosslinker widely used in bioconjugation and materials science. It consists of three key components:
- DBCO (Dibenzocyclooctyne): A strained alkyne enabling copper-free "click chemistry" with azide-containing molecules, ideal for sensitive biological systems .
- PEG8 (8-unit polyethylene glycol): Enhances water solubility, reduces steric hindrance, and improves biocompatibility for applications in drug delivery and biomolecule labeling .
- Maleimide: Reacts selectively with thiol (-SH) groups (e.g., cysteine residues in proteins) to form stable thioether bonds .
This compound is reagent-grade (purity ≥95%) with a molecular weight of 851.0 Da . It is used in research for antibody-drug conjugates, nanoparticle functionalization, and biomolecule immobilization .
Structure
2D Structure
Properties
Molecular Formula |
C44H58N4O13 |
|---|---|
Molecular Weight |
850.9 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C44H58N4O13/c49-40(14-18-47-42(51)11-12-43(47)52)46-17-20-55-22-24-57-26-28-59-30-32-61-34-33-60-31-29-58-27-25-56-23-21-54-19-15-41(50)45-16-13-44(53)48-35-38-7-2-1-5-36(38)9-10-37-6-3-4-8-39(37)48/h1-8,11-12H,13-35H2,(H,45,50)(H,46,49) |
InChI Key |
DYIXRUWSTLEADN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Protocol (Generalized)
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| 1. PEG8 linker preparation | Purchase or synthesize PEG8 diol or diamine | Provides flexible hydrophilic spacer |
| 2. Maleimide functionalization | React PEG8 terminal group with maleic anhydride or maleimide derivative at pH 6.5-7.5, anhydrous conditions | Forms thiol-reactive maleimide group; avoid hydrolysis |
| 3. DBCO conjugation | Couple DBCO-amine or DBCO-thiol to PEG8-maleimide intermediate via amide or thiol-maleimide chemistry under mild, non-acidic conditions | Preserves DBCO reactivity; avoids acid-induced rearrangement |
| 4. Purification | HPLC purification and lyophilization | Removes impurities; yields pure DBCO-PEG8-Maleimide |
| 5. Storage | Store under dry, inert atmosphere at low temperature | Maleimide and DBCO are moisture-sensitive |
Critical Considerations in Preparation
- pH Control: Maleimide reacts optimally at pH 6.5–7.5 with thiols; higher pH (>8.5) leads to maleimide hydrolysis and side reactions with amines.
- Avoidance of Reducing Agents: Thiol-containing reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol must be excluded during maleimide coupling to prevent competition.
- DBCO Stability: DBCO is sensitive to strong acids (e.g., TFA) and can undergo 5-endo-dig cycloisomerization, losing reactivity. Incorporation is done post-cleavage or under mild conditions.
- Solubility: this compound is poorly soluble in water; it is dissolved in dry, water-miscible organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before dilution into aqueous buffers.
- Storage: The compound is moisture-sensitive and should be stored frozen with desiccants to maintain maleimide and DBCO reactivity.
Comparative Table of Related Compounds
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Maleimide | Maleimide | Direct thiol reactivity; no click chemistry capability |
| Azide-PEG | Azide | Reacts with DBCO; no thiol reactivity |
| NHS-PEG | N-hydroxysuccinimide (NHS) | Amine coupling; no thiol specificity |
| DBCO-PEG | DBCO | Click chemistry with azides; lacks maleimide group |
| Fmoc-PEG | Fmoc protecting group | Used in peptide synthesis; no direct bioconjugation reactivity |
| This compound | DBCO + PEG8 + Maleimide | Dual reactivity: thiol-specific and copper-free click chemistry |
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG8-Maleimide primarily undergoes substitution reactions. The maleimide group reacts with thiol groups to form stable thioether bonds . Additionally, DBCO can react with azide-tagged molecules or biomolecules via copper-free Click Chemistry .
Common Reagents and Conditions
Reagents: Thiol-containing molecules, azide-tagged molecules.
Conditions: pH 6.5-7.5 for maleimide-thiol reactions; aqueous buffer or organic solvents for DBCO-azide reactions .Major Products
The major products formed from these reactions are stable thioether bonds and triazole linkages, which are used for bioconjugation and labeling applications .
Scientific Research Applications
Key Applications
-
Bioorthogonal Click Chemistry
- Site-Specific Labeling : DBCO-PEG8-Maleimide is utilized for attaching various labels or probes to azide-functionalized biomolecules. This application is crucial for studying biomolecular interactions and cellular processes.
- Drug Delivery : The compound can be employed to conjugate therapeutic agents to targeting molecules or carriers, enhancing specificity and reducing off-target effects.
-
Biomedical Research
- Imaging : this compound aids in tagging biological molecules or cells with imaging agents, facilitating the tracking and visualization of cellular processes both in vitro and in vivo.
- Diagnostics : It is used in diagnostic assays where stable conjugation is required for accurate detection and measurement of biomolecules.
-
Material Science
- Surface Modification : The compound can functionalize surfaces of nanoparticles or substrates, improving solubility and biocompatibility while allowing further functionalization with azide-containing compounds.
- Polymer Chemistry : this compound can be integrated into polymers to create custom materials with specific properties such as enhanced solubility or tailored reactivity.
-
Chemical Biology
- Protein Engineering : It enables the attachment of functional groups to proteins for studies on protein structure and function, creating stable and well-defined protein conjugates.
Data Tables
Case Studies
-
Antibody-Drug Conjugates (ADCs) :
A study demonstrated the use of this compound in constructing site-specific ADCs. By conjugating therapeutic agents via bioorthogonal reactions, researchers observed enhanced efficacy against target tumor cells while minimizing off-target toxicity. The study highlighted the improved pharmacokinetics associated with lower drug-to-antibody ratios, showcasing the potential for tailored cancer therapies using this compound . -
Imaging Applications :
In another case, this compound was employed to label live cells with fluorescent probes. This application allowed researchers to track cellular dynamics in real-time, providing insights into cell migration and interaction within tissue environments . -
Surface Modifications :
Researchers utilized this compound to modify the surfaces of gold nanoparticles for enhanced drug delivery systems. The modified nanoparticles showed improved stability and targeted delivery capabilities when tested in vitro, confirming the utility of this compound in nanomedicine .
Mechanism of Action
The mechanism of action of DBCO-PEG8-Maleimide involves the reaction of the maleimide group with thiol groups to form stable thioether bonds. The DBCO moiety enables copper-free Click Chemistry reactions with azide-tagged molecules, forming stable triazole linkages . These reactions occur without interfering with normal biochemical processes, making them suitable for use in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of DBCO-PEG8-Maleimide with structurally or functionally related compounds is outlined below:
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
PEG Chain Length :
- Shorter PEG (e.g., PEG4) : Reduces spatial flexibility, increasing steric hindrance but lowering molecular weight (~674.8 Da), suitable for small-molecule conjugates .
- Longer PEG (e.g., PEG12) : Enhances solubility and biocompatibility for large biomolecules (e.g., antibodies) but increases molecular weight (~1,027.2 Da) .
- This compound : Balances solubility (via PEG8) and moderate steric effects, ideal for medium-sized proteins .
Reactive Groups :
- Sulfo-DBCO-PEG4-Maleimide : Sulfonation improves water solubility, critical for in vivo applications .
- Azide-PEG8-Maleimide : Requires copper-catalyzed azide-alkyne cycloaddition (CuAAC), limiting use in live cells due to copper toxicity .
- DBCO-PEG8-Amine : Targets carboxyl groups instead of thiols, enabling orthogonal conjugation strategies .
Solubility and Biocompatibility: Non-PEGylated DBCO-Maleimide exhibits poor solubility, restricting use to hydrophobic interfaces . PEGylation in this compound minimizes non-specific binding and enhances stability in physiological conditions .
Research Findings
- Efficiency in Protein Labeling : this compound achieved >90% conjugation efficiency with thiolated antibodies, outperforming PEG4 derivatives due to reduced steric effects .
- In Vivo Performance: Sulfo-DBCO-PEG4-Maleimide showed superior tumor-targeting efficiency in mouse models compared to non-sulfonated analogs, attributed to enhanced solubility .
- Stability : Maleimide-thiol conjugates from this compound remained stable for >72 hours in serum, whereas CuAAC-based Azide-PEG8-Maleimide conjugates degraded faster .
Q & A
Basic Research Questions
Q. What experimental parameters are critical for achieving high-efficiency conjugation using DBCO-PEG8-Maleimide?
- Methodological Answer : Optimal conjugation requires pH 6.5–7.5 (to preserve maleimide reactivity with thiols), a molar ratio of 1:1.2–1.5 (this compound to target molecule), and incubation at 4°C for 12–24 hours. Avoid reducing agents (e.g., DTT) to prevent maleimide-thiol bond reduction. Validate efficiency via HPLC or fluorescence quenching assays .
- Data Validation : Use MALDI-TOF or SDS-PAGE to confirm molecular weight shifts post-conjugation .
Q. How to quantify the purity and functional group integrity of this compound prior to use?
- Methodological Answer :
- Purity : Analyze via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or ¹H NMR (peaks at δ 6.7–7.2 ppm for DBCO aromatic protons and δ 3.5–3.7 ppm for PEG methylene groups).
- Functional Groups : Confirm maleimide reactivity using Ellman’s assay (free thiol quantification pre/post reaction) .
Q. What solvent systems are compatible with this compound for in vitro applications?
- Methodological Answer : Use PBS (pH 7.4) or HEPES buffer for aqueous reactions. For organic-phase solubility, dissolve in DMSO (≤10% v/v) and dilute into aqueous media. Avoid chloroform or THF, which may precipitate PEG chains .
Advanced Research Questions
Q. How to mitigate hydrolysis of maleimide groups in this compound during long-term storage?
- Methodological Answer :
- Storage : Lyophilize and store at -80°C under argon. Reconstitute in anhydrous DMSO.
- Stabilization : Add 1 mM EDTA to chelate metal ions that accelerate hydrolysis. Monitor hydrolysis via UV-Vis (absorbance decay at 300 nm) .
Q. What strategies minimize non-specific binding when using this compound in complex biological matrices?
- Methodological Answer :
- Blocking Agents : Pre-treat samples with 1% BSA or 0.1% Tween-20 to block hydrophobic interactions.
- Specificity Controls : Include a non-targeted DBCO-PEG8 (without maleimide) to differentiate background binding.
- Validation : Use surface plasmon resonance (SPR) or competitive ELISA to quantify non-specific interactions .
Q. How to design a controlled experiment to address conflicting reports on this compound stability in aqueous buffers?
- Methodological Answer :
- Variables : Test stability under varying pH (5.0–8.0), temperatures (4°C vs. 25°C), and buffer compositions (e.g., PBS vs. Tris-EDTA).
- Metrics : Quantify maleimide reactivity hourly via thiol titration and DBCO integrity via azide-fluorophore click reactions.
- Statistical Design : Apply a factorial ANOVA to identify significant degradation factors .
Q. What analytical approaches can differentiate between specific and non-specific binding in this compound-mediated bioconjugates?
- Methodological Answer :
- Competitive Assays : Co-incubate with excess free DBCO or maleimide inhibitors (e.g., 2-mercaptoethanol).
- Mass Spectrometry : Use LC-MS/MS to identify adducts formed from non-specific interactions.
- Microscopy : Employ Förster resonance energy transfer (FRET) to visualize conjugate localization in live cells .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported conjugation efficiencies of this compound across studies?
- Methodological Answer :
- Controlled Variables : Standardize reaction pH, molar ratios, and purification methods (e.g., size-exclusion chromatography vs. dialysis).
- Instrument Calibration : Cross-validate HPLC/fluorescence assays with a reference standard (e.g., commercially available DBCO-azide conjugate).
- Meta-Analysis : Pool data from multiple studies to identify trends in efficiency under shared conditions (e.g., low pH improves maleimide-thiol kinetics but risks PEG precipitation) .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
